molecular formula C16H19F2NO3S B6796705 N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide

N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide

Cat. No.: B6796705
M. Wt: 343.4 g/mol
InChI Key: JIPRBCNJTUUSJK-AWEZNQCLSA-N
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Description

N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorinated tetrahydronaphthalene moiety, a methylsulfonyl group, and a cyclobutane carboxamide group. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3S/c1-23(21,22)16(6-3-7-16)15(20)19-14-5-2-4-11-12(14)8-10(17)9-13(11)18/h8-9,14H,2-7H2,1H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPRBCNJTUUSJK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCC1)C(=O)NC2CCCC3=C2C=C(C=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1(CCC1)C(=O)N[C@H]2CCCC3=C2C=C(C=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by selective fluorination.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the tetrahydronaphthalene intermediate using a sulfonyl chloride reagent under basic conditions.

    Cyclobutane Carboxamide Formation: The final step involves the formation of the cyclobutane ring and subsequent amidation to introduce the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide
  • N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclohexane-1-carboxamide

Uniqueness

N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide is unique due to its specific combination of functional groups and its difluorinated tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, setting it apart from similar compounds.

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